N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester
Beschreibung
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[1-(5-hydroxypentyl)indazole-3-carbonyl]amino]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-13(2)16(19(25)26-3)20-18(24)17-14-9-5-6-10-15(14)22(21-17)11-7-4-8-12-23/h5-6,9-10,13,16,23H,4,7-8,11-12H2,1-3H3,(H,20,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDHCGXHDBEZCS-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145265 | |
| Record name | Methyl N-{[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1890250-14-2 | |
| Record name | L-Valine, N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1890250-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-{[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The preparation of 5-fluoro AMB metabolite 2 involves synthetic routes that typically include the reaction of AMB or 5-fluoro AMB with specific reagents under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature.
Analyse Chemischer Reaktionen
5-Fluor-AMB-Metabolit 2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 5-Fluor-AMB-Metabolit 2 beinhaltet seine Interaktion mit den Cannabinoid-Rezeptoren im Körper. Diese Rezeptoren sind Teil des Endocannabinoid-Systems, das eine Rolle bei der Regulierung verschiedener physiologischer Prozesse spielt. Die Verbindung wirkt als Agonist, bindet an die Rezeptoren und aktiviert sie, was zu verschiedenen Wirkungen auf den Körper führt.
Wirkmechanismus
The mechanism of action of 5-fluoro AMB metabolite 2 involves its interaction with the cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The compound acts as an agonist, binding to the receptors and activating them, which leads to various effects on the body .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Effects
5F-AMB (N-[[1-(5-Fluoropentyl)-1H-indazol-3-yl]carbonyl]-L-valine, Methyl Ester)
- Structure : Features a terminal fluorine atom on the pentyl chain instead of a hydroxyl group.
- Molecular Formula : C₁₉H₂₆FN₃O₃ (MW: 363.43 g/mol) .
- 5F-AMB is a Schedule I controlled substance due to its psychoactive effects .
- Pharmacology: Fluorinated SCs like 5F-AMB exhibit high affinity for cannabinoid receptors (CB₁/CB₂), leading to prolonged psychoactive effects .
5F-ADB (Methyl 2-(1-(5-Fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate)
- Structure: Substitutes L-valine with D-valine and includes a 3,3-dimethylbutanoate group.
- Molecular Formula : C₂₁H₂₉FN₄O₃ (MW: 410.48 g/mol) .
- Key Differences : The D-valine configuration and branched alkyl chain may alter receptor binding kinetics and metabolic pathways. 5F-ADB is reported to be more potent than 5F-AMB due to stereochemical and steric factors .
FUB-AMB (Methyl(1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate)
- Structure : Replaces the pentyl chain with a 4-fluorobenzyl group.
- Pharmacology : The aromatic fluorobenzyl moiety confers distinct metabolic stability, leading to a long detection window for its hydrolysis metabolite in urine (up to 30 days) .
4F-MDMB-BINACA (N-[1-(4-Fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine methyl ester)
- Structure : Shortened fluorinated chain (butyl vs. pentyl) and a 3-methyl-L-valine group.
- Metabolism : Undergoes oxidative defluorination, producing metabolites detectable in human liver microsomes .
Physicochemical and Pharmacokinetic Properties
*Predicted using ACD/Labs Percepta .
†Estimated based on hydroxyl group’s polarity.
‡Inferred from increased hydrophilicity compared to fluorinated analogs.
Metabolic and Legal Considerations
- Metabolism : Fluorinated SCs (e.g., 5F-AMB) undergo oxidative defluorination, yielding carboxylic acid metabolites with extended urinary detection windows . The hydroxypentyl analog may instead undergo glucuronidation or further oxidation, shortening its detection period.
- Legal Status: 5F-AMB, 5F-ADB, and FUB-AMB are explicitly listed as Schedule I substances in multiple jurisdictions .
Biologische Aktivität
N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester (commonly referred to as 5F-AMB) is a synthetic cannabinoid that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This compound is part of a larger class of indazole derivatives, which are known for their interactions with cannabinoid receptors in the human body.
- Chemical Formula : C19H27N3O4
- Molecular Weight : 361.44 g/mol
- CAS Number : 1890250-14-2
5F-AMB acts primarily as a potent agonist at the cannabinoid receptors, particularly CB1 and CB2. Its binding affinity and efficacy at these receptors contribute to its psychoactive effects and therapeutic potential. The compound's structure, featuring an indazole core and a hydroxypentyl side chain, is crucial for its receptor interactions.
Pharmacodynamics
Research indicates that 5F-AMB exhibits significant biological activity through its interaction with the endocannabinoid system. The compound's affinity for cannabinoid receptors suggests potential applications in pain management, appetite stimulation, and neuroprotection.
Key Findings:
- Receptor Binding Affinity : Studies demonstrate that 5F-AMB has a high affinity for CB1 receptors, which are primarily located in the central nervous system (CNS). This interaction is responsible for the compound's psychoactive effects .
- In Vivo Effects : Animal studies have shown that administration of 5F-AMB can lead to alterations in behavior consistent with cannabinoid activity, including increased locomotor activity and analgesic effects .
Toxicological Profile
While the pharmacological effects of 5F-AMB are notable, its safety profile is also critical. Toxicological assessments reveal potential risks associated with its use:
- Acute Toxicity : Research indicates that high doses may lead to adverse effects such as anxiety, paranoia, and cardiovascular issues .
- Metabolism : The metabolism of 5F-AMB involves several pathways, leading to various metabolites that may also exhibit biological activity. Understanding these metabolites is essential for evaluating the overall safety and efficacy of the compound .
Case Study 1: Behavioral Effects in Rodent Models
A study involving rodent models examined the behavioral changes following administration of 5F-AMB. Results indicated significant increases in anxiety-like behaviors at higher doses, highlighting the need for careful dosage considerations in therapeutic applications .
Case Study 2: Pharmacokinetics in Human Subjects
A pharmacokinetic study assessed the absorption and distribution of 5F-AMB in human subjects. The findings suggested rapid absorption with peak plasma concentrations occurring within hours post-administration. However, individual variability was noted, necessitating further research into personalized dosing strategies .
Comparative Analysis of Related Compounds
| Compound Name | Structure | CB1 Affinity | Observed Effects |
|---|---|---|---|
| 5F-AMB | Indazole derivative | High | Psychoactive, analgesic |
| JWH-018 | Indole derivative | Moderate | Psychoactive |
| AB-FUBINACA | Indazole derivative | Very High | Strong analgesic |
This table illustrates how 5F-AMB compares to other synthetic cannabinoids regarding receptor affinity and observed biological effects.
Q & A
Q. Table 1: Key NMR Signals for Structural Assignment
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Indazole H-4 | 8.10–8.30 | Singlet | |
| Hydroxypentyl -CH2OH | 3.60–3.80 | Triplet | |
| Valine α-CH | 4.20–4.40 | Multiplet |
Basic: How is this compound quantified in complex matrices like seized materials or biological samples?
Methodological Answer:
Quantitative NMR (qNMR) using the 19F signal (if fluorinated analogs are present) or 1H signals (e.g., valine methyl protons) provides absolute quantification with internal standards (e.g., trifluoroacetic acid) . LC-MS/MS with deuterated internal standards (e.g., d2-AM-2201) is preferred for biological matrices due to higher sensitivity. Collision-induced dissociation (CID) parameters are optimized to monitor signature fragments (e.g., m/z 233 for the indazole-carboxamide ion) .
Advanced: How does the hydroxypentyl moiety influence metabolic stability compared to fluorinated analogs?
Methodological Answer:
The hydroxypentyl group undergoes oxidative metabolism via cytochrome P450 (CYP3A4/2C19) to form carboxylated metabolites, whereas fluoropentyl analogs (e.g., 5F-ADB) resist oxidation due to C-F bond strength, favoring hydrolytic defluorination . In vitro microsomal assays with pooled human liver microsomes (pHLM) and CYP inhibitors (e.g., ketoconazole) are used to map metabolic pathways. Hydroxypentyl derivatives show shorter half-lives (t1/2 ~30 min vs. >2 hr for fluorinated analogs) due to rapid Phase I oxidation .
Q. Table 2: Metabolic Stability Comparison
| Substituent | Major Pathway | t1/2 (pHLM) | Key Metabolites |
|---|---|---|---|
| 5-Hydroxypentyl | CYP3A4 oxidation | 30 min | Carboxylic acid |
| 5-Fluoropentyl | Esterase hydrolysis | 120 min | Defluorinated alcohol |
Advanced: What in vitro assays evaluate cannabinoid receptor (CB1/CB2) binding and functional activity?
Methodological Answer:
Fluorometric assays (e.g., FLIPR membrane potential assays) quantify agonism by measuring intracellular Ca2+ flux in HEK293 cells expressing human CB1/CB2 receptors . Radioligand displacement (using [3H]CP-55,940) determines Ki values, with lower nM ranges indicating higher potency. For example, 5F-ADB (fluoropentyl analog) shows EC50 ~0.1 nM at CB1, whereas hydroxypentyl derivatives may exhibit reduced efficacy due to polarity . β-arrestin recruitment assays further assess biased signaling .
Advanced: How are discrepancies in reported receptor potency values reconciled across studies?
Methodological Answer:
Variability arises from assay conditions (e.g., receptor expression levels, buffer composition) and stereochemical purity . To standardize
- Use chiral HPLC to confirm enantiomeric excess (critical for valine derivatives).
- Normalize activity to reference agonists (e.g., WIN55,212-2).
- Validate with orthogonal assays (e.g., cAMP inhibition vs. β-arrestin recruitment) .
Advanced: What synthetic challenges arise in preparing hydroxypentyl indazole derivatives, and how are they resolved?
Methodological Answer:
Regioselectivity during indazole alkylation is a key hurdle. The 1-position is favored under SN2 conditions (e.g., K2CO3/DMF, 60°C), but 2-substitution can occur with bulky bases. Protection/deprotection strategies (e.g., tert-butyldimethylsilyl for the hydroxyl group) prevent side reactions during carboxamide coupling . High-resolution mass spectrometry (HRMS) and 2D NMR verify regiochemical purity .
Advanced: How does this compound disrupt endogenous cannabinoid signaling in neuronal models?
Methodological Answer:
Primary neuron cultures are treated with the compound (1–100 nM) to assess effects on endocannabinoids (e.g., anandamide, 2-AG) via LC-MS. MAGL/FAAH inhibitors (e.g., URB597) are co-administered to isolate enzymatic contributions. Hydroxypentyl derivatives may induce BDNF downregulation via CB1 overactivation, measured by qPCR or ELISA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
